molecular formula C27H29N5O3 B14246395 2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-

2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-

Cat. No.: B14246395
M. Wt: 471.5 g/mol
InChI Key: YHLBLXQXZYNNKM-UHFFFAOYSA-N
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Description

2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]- is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core, which is a polycyclic aromatic hydrocarbon, and a benzoxazine moiety, which is known for its diverse biological activities. The presence of multiple functional groups, including an imidamide and a piperidine ring, makes this compound a versatile candidate for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]- involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving a phenol derivative and an amine in the presence of a suitable catalyst.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a piperidine derivative and an appropriate leaving group.

    Attachment of the Naphthalene Core: The naphthalene core can be attached via a Friedel-Crafts acylation reaction, followed by reduction to form the desired naphthalenecarboximidamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C27H29N5O3

Molecular Weight

471.5 g/mol

IUPAC Name

7-[[7-(1-ethanimidoylpiperidin-4-yl)oxy-3-oxo-1,4-benzoxazin-4-yl]methyl]naphthalene-2-carboximidamide

InChI

InChI=1S/C27H29N5O3/c1-17(28)31-10-8-22(9-11-31)35-23-6-7-24-25(14-23)34-16-26(33)32(24)15-18-2-3-19-4-5-20(27(29)30)13-21(19)12-18/h2-7,12-14,22,28H,8-11,15-16H2,1H3,(H3,29,30)

InChI Key

YHLBLXQXZYNNKM-UHFFFAOYSA-N

Canonical SMILES

CC(=N)N1CCC(CC1)OC2=CC3=C(C=C2)N(C(=O)CO3)CC4=CC5=C(C=C4)C=CC(=C5)C(=N)N

Origin of Product

United States

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